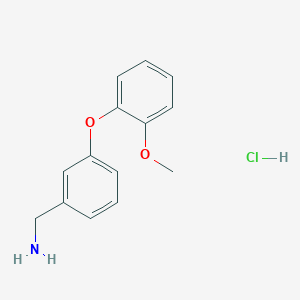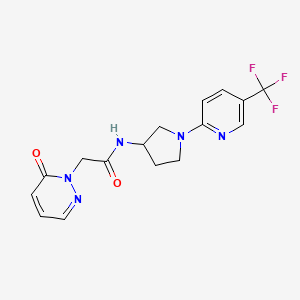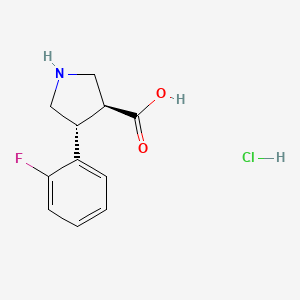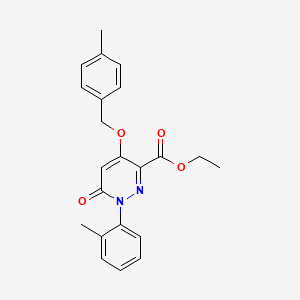
3-(2-Methoxyphenoxy)benzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenoxy)benzylamine hydrochloride, also known as N-(2-(2-Methoxyphenoxy)ethyl)benzylamine hydrochloride, is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It has received significant attention in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 3-(2-Methoxyphenoxy)benzylamine hydrochloride is 1S/C14H15NO.ClH/c1-11-5-2-3-8-14 (11)16-13-7-4-6-12 (9-13)10-15;/h2-9H,10,15H2,1H3;1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-(2-Methoxyphenoxy)benzylamine hydrochloride is an off-white solid . It has a molecular weight of 265.74 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Benzophenone-3 and Related Compounds in Environmental and Biological Systems
Environmental Presence and Effects : Studies have demonstrated that benzophenone-3 (BP-3), a compound structurally related to 3-(2-Methoxyphenoxy)benzylamine hydrochloride, is extensively used as an ultraviolet (UV) filter in cosmetics and can have significant environmental and health impacts. Its widespread detection in aquatic environments raises concerns about its potential endocrine-disrupting effects on wildlife and humans. BP-3 and its metabolites have been found in various environmental samples, indicating its broad exposure and persistence (Ghazipura et al., 2017; Watanabe et al., 2015).
Photodegradation and Water Treatment : The stability of BP-3 in chlorinated water has been studied to understand its degradation patterns and identify by-products, which is crucial for assessing the environmental fate of similar organic compounds in water treatment processes. These studies help in evaluating the efficacy of water treatment methods in removing such contaminants (Negreira et al., 2008).
Human Exposure and Metabolism : Human exposure to BP-3, through the use of sunscreen and other personal care products, and its subsequent detection in biological samples like urine, highlights the compound's bioaccumulation and potential health implications. This research underscores the importance of assessing the metabolism and health effects of chemically similar compounds to inform safety guidelines and regulatory policies (Tarazona et al., 2013).
Application in Material Science and Chemistry
Chemical Synthesis and Modification : The synthesis and structural characterization of compounds related to 3-(2-Methoxyphenoxy)benzylamine hydrochloride contribute to the development of new materials and chemicals. These studies provide foundational knowledge for designing compounds with specific properties for use in diverse applications, ranging from pharmaceuticals to materials science (Li Yong-xin, 2012).
Analytical Method Development : Research on the development of analytical methods for the detection and quantification of BP-3 and its metabolites in environmental and biological samples underscores the relevance of similar compounds in monitoring environmental pollution and human exposure. These methods are crucial for environmental health studies and risk assessment (Vidal et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, Benzylamine, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage and is harmful to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Propriétés
IUPAC Name |
[3-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15;/h2-9H,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVRWTQOEBPMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)benzylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid](/img/structure/B2684381.png)

![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2684383.png)
![[2-(3,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2684384.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)
![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)
![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)


